4,7,10,13,16,19-Docosahexaenoic acid, 2-((1Z)-1-hexadecen-1-yloxy)-1-(((2-oxido-1,3,2-oxazaphospholidin-2-yl)oxy)methyl)ethyl ester, (4Z,7Z,10Z,13Z,16Z,19Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PPI-1040 is a synthetic vinyl-ether plasmalogen compound designed to replace deficient plasmalogens in the treatment of Rhizomelic Chondrodysplasia Punctata (RCDP), a rare genetic disorder. Plasmalogens are a class of membrane glycerophospholipids containing a vinyl-ether-linked fatty alcohol at the sn-1 position, which play crucial roles in vesicular transport, membrane protein function, and free radical scavenging .
Preparation Methods
The synthesis of PPI-1040 involves the creation of a vinyl-ether bond at the sn-1 position of the glycerophospholipid backbone. The synthetic route includes the strategic placement of 13C labels within the backbone to trace hydrolysis during digestion and absorption . Industrial production methods for PPI-1040 are not extensively detailed in the available literature, but the compound is produced to ensure oral bioavailability and stability during digestion and absorption .
Chemical Reactions Analysis
PPI-1040 undergoes various chemical reactions, primarily focusing on maintaining the integrity of the vinyl-ether and phosphoethanolamine bonds during digestion and absorption. The compound is designed to resist hydrolysis at these positions, ensuring its efficacy in augmenting plasmalogen levels in target tissues . Common reagents and conditions used in these reactions are not explicitly detailed, but the compound’s stability suggests a robust synthetic design .
Scientific Research Applications
PPI-1040 has significant scientific research applications, particularly in the treatment of Rhizomelic Chondrodysplasia Punctata. The compound has been shown to normalize plasmalogen levels in plasma and various peripheral tissues, including the liver, small intestine, skeletal muscle, and heart . It also improves hyperactive behavior in plasmalogen-deficient mouse models . The compound’s potential extends to other peroxisomal disorders and conditions associated with plasmalogen deficiency .
Mechanism of Action
PPI-1040 exerts its effects by augmenting plasmalogen levels in the body. The compound’s vinyl-ether and phosphoethanolamine bonds remain intact during digestion and absorption, allowing it to circulate and integrate into cellular membranes. This integration helps restore normal plasmalogen functions, including vesicular transport, membrane protein function, and free radical scavenging . The molecular targets and pathways involved include the normalization of plasmalogen levels in various tissues and the reduction of hyperactive behavior in mouse models .
Comparison with Similar Compounds
PPI-1040 is compared with other plasmalogen precursors, such as PPI-1011. Unlike PPI-1011, PPI-1040 maintains its vinyl-ether bond during digestion and absorption, leading to greater efficacy in augmenting plasmalogen levels . Other similar compounds include 1-O-octadecyl- -glycerol (OG), which also increases plasmalogen levels but may not be as effective as PPI-1040 in certain applications . The uniqueness of PPI-1040 lies in its stability and bioavailability, making it a promising therapeutic option for plasmalogen deficiency disorders .
Properties
CAS No. |
1436673-69-6 |
---|---|
Molecular Formula |
C43H72NO6P |
Molecular Weight |
730.0 g/mol |
IUPAC Name |
[1-[(Z)-hexadec-1-enoxy]-3-[(2-oxo-1,3,2λ5-oxazaphospholidin-2-yl)oxy]propan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate |
InChI |
InChI=1S/C43H72NO6P/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-24-26-28-30-32-34-36-43(45)50-42(41-49-51(46)44-37-39-48-51)40-47-38-35-33-31-29-27-25-18-16-14-12-10-8-6-4-2/h5,7,11,13,17,19,21-22,24,26,30,32,35,38,42H,3-4,6,8-10,12,14-16,18,20,23,25,27-29,31,33-34,36-37,39-41H2,1-2H3,(H,44,46)/b7-5-,13-11-,19-17-,22-21-,26-24-,32-30-,38-35- |
InChI Key |
SKDNPCDRIUQGAL-XTJCVSPVSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC/C=C\OCC(COP1(=O)NCCO1)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |
Canonical SMILES |
CCCCCCCCCCCCCCC=COCC(COP1(=O)NCCO1)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.